N-phenyl-2,1,3-benzoxadiazol-4-amine

Description

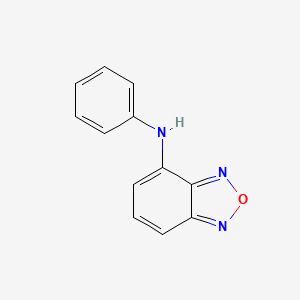

N-phenyl-2,1,3-benzoxadiazol-4-amine is a heterocyclic compound featuring a benzoxadiazole core substituted with a phenylamine group at the 4-position. The benzoxadiazole scaffold (also known as benzofurazan) is notable for its electron-deficient aromatic system, which facilitates diverse chemical modifications and interactions with biological targets.

The compound’s unsubstituted phenyl group distinguishes it from nitro- or alkyl-modified derivatives, which are more commonly studied for biological applications. Its molecular formula is C₁₂H₉N₃O (MW: 211.22 g/mol), and its planar structure may allow π-π stacking interactions in supramolecular or protein-binding contexts.

Properties

IUPAC Name |

N-phenyl-2,1,3-benzoxadiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-2-5-9(6-3-1)13-10-7-4-8-11-12(10)15-16-14-11/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQOJFDUJFIVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=NON=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Anticancer Agents

- S764609/10074-G5: This nitro-substituted derivative inhibits the MXD3 and MYC oncogenic pathways. It demonstrated robust binding to MXD3 in silico and suppressed tumor growth in vitro.

- This compound: No direct anticancer data are reported, but its structural simplicity makes it a candidate for further derivatization.

Fluorescent Probes

Enzymatic and Chirality Studies

- N-(4-Methoxyphenylmethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine : Exhibits enantioselectivity in reductions mediated by fungal enzymes, highlighting its utility in asymmetric synthesis .

Physicochemical Properties

- Nitro Substituents : Introduce strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in proteins (e.g., MXD3’s cavity) .

- Alkyl Chains : Increase logP values, improving membrane permeability but reducing aqueous solubility (e.g., NBD-C16 vs. S764609) .

- Methoxy/Fluoro Groups : Modulate electronic properties and metabolic stability. For instance, the 2-methoxyphenyl group in may reduce oxidative metabolism.

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.